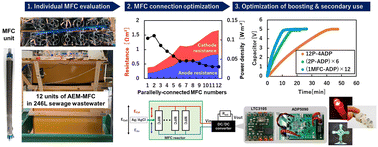Optimizing low-voltage boosting for an air-cathode microbial fuel cell with an anion exchange membrane in a 246 L wastewater treatment reactor†
Environmental Science: Water Research & Technology Pub Date: 2023-11-27 DOI: 10.1039/D3EW00448A
Abstract
Microbial fuel cells (MFCs) have been applied in wastewater treatment; however, the secondary use of recovered electricity has been rarely investigated. Here, we aimed to optimize electricity recovery and the secondary use strategy using a 246 L reactor packed with 12 tubular air-cathode MFC units using an anion exchange membrane (AEM) as the separator. Parallelly connected eight MFC units exhibited a maximum electric power, 3.5-fold higher than a single MFC, from 16 to 58 mW; however, the power density was the highest for a single MFC or two MFCs considered together, at 0.10 and 0.11 W m−2, respectively, and decreased for more than three MFCs. Electricity recovery from the MFCs by changing the combination ratios of the MFCs and two DC/DC converters, LTC3105 and ADP5090, was the most efficient (60%) considering the connection of a single MFC and ADP5090, respectively. The 12 pairs of MFCs and ADP5090 in 245 L wastewater powered an aeration pump to achieve 0.39 L h−1 aeration flow in wastewater, an air fan to have 12.8 L h−1 air-flow, and lit two LEDs. Thus, the electricity generated by MFCs treating wastewater could be used to operate various devices, although improvements in individual MFCs are necessary for practical implementation.


Recommended Literature
- [1] VIII.—Researches on the action of the copper-zinc couple on organic bodies. Part IV. On iodide of allyl
- [2] A new supramolecular assembly obtained from the combination of silver(i) cations with a thiophosphorylated cavitand
- [3] Engineering of porous π-stacked solids using mechanochemistry
- [4] The thermal expansion properties of halogen bond containing 1,4 dioxane halogen complexes†
- [5] B-TUD-1: a versatile mesoporous catalyst†
- [6] Dinuclear zinc catalysts with unprecedented activities for the copolymerization of cyclohexene oxide and CO2†
- [7] Quantitation of acute monocytic leukemia cells spiked in control monocytes using surface-enhanced Raman spectroscopy
- [8] Pyridine imines as ligands in luminescent iridium complexes†
- [9] Syntheses and Antibacterial Activities of Tizoxanide, an N-(Nitrothiazolyl)salicylamide, and its O-Aryl Glucuronide
- [10] Mineralization of poly(tetrafluoroethylene) and other fluoropolymers using molten sodium hydroxide†

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
CAS no.: 1733-55-7
-
CAS no.: 126840-22-0









